molecular formula C17H23NO4 B1206930 塞曲拉特 CAS No. 34675-84-8

塞曲拉特

货号 B1206930
CAS 编号: 34675-84-8
分子量: 305.4 g/mol
InChI 键: FHRSHSOEWXUORL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cetraxate (INN) is an oral gastrointestinal medication which has a cytoprotective effect . It is used for the treatment of gastric ulcers and gastritis .


Synthesis Analysis

Cetraxate can be prepared enzymatically using a stereo- and/or regioselective hydrolase, 3,4-dihydrocoumarin hydrolase from Acinetobacter calcoaceticus . The process involves the stereospecific hydrolysis of methyl β-acetylthioisobutyrate and regioselective hydrolysis of methyl cetraxate .


Molecular Structure Analysis

Cetraxate has a molecular formula of C17H23NO4 . Its average mass is 305.369 Da and its monoisotopic mass is 305.162720 Da .


Physical And Chemical Properties Analysis

Cetraxate has a density of 1.2±0.1 g/cm3, a boiling point of 480.9±25.0 °C at 760 mmHg, and a flash point of 244.6±23.2 °C . It has 5 H bond acceptors, 3 H bond donors, and 7 freely rotating bonds . Its ACD/LogP is 1.78 .

科学研究应用

Gastroenterology

Cetraxate: is primarily recognized for its role in gastroenterology as an anti-ulcer drug. It has been shown to increase mucosal blood flow, which is beneficial in treating gastric ulcers and improving lesions in acute gastritis . Additionally, it has been combined with other medications like omeprazole, amoxicillin, and clarithromycin to increase the eradication rate of Helicobacter pylori, particularly in smokers .

Pharmacology

In pharmacology, Cetraxate exhibits a cytoprotective effect on the gastrointestinal tract. Studies have highlighted its effectiveness against HCl-ethanol-induced gastric lesions in rats, suggesting its potential for broader applications in drug-induced gastric injury prevention .

Oncology

While direct references to Cetraxate’s role in oncology are limited, the advancements in cancer treatment have implications for drugs like Cetraxate. As an anti-ulcer medication, it may play a supportive role in managing gastrointestinal side effects commonly associated with cancer therapies .

Cardiovascular Studies

Cetraxate’s impact on cardiovascular studies is not directly documented. However, the drug’s influence on blood flow and mucosal protection could be of interest in research related to vascular health and its potential protective effects against vascular-related gastrointestinal complications .

Neurology

The role of Cetraxate in neurology is not explicitly stated in current literature. However, its primary function in increasing blood flow and protecting mucosal linings could hypothetically be extrapolated to neurological studies, particularly those exploring the gut-brain axis and its implications on neurological disorders .

Endocrinology

Cetraxate has been found to raise levels of calcitonin gene-related peptide and substance P in human plasma . These peptides are significant in endocrinology for their roles in pain transmission, vasodilation, and as potential biomarkers for various endocrine disorders.

Immunology

Advancements in immunology, particularly in cancer immunotherapy, may benefit from drugs like Cetraxate that support mucosal integrity, potentially aiding in the management of immunotherapy-related gastrointestinal side effects .

Microbiology

In microbiology, Cetraxate has been mentioned in the context of microbial enzymes involved in lactone compound metabolism. The recombinant Escherichia coli cells expressing the DHase gene could hydrolyze methyl cetraxate into Cetraxate, indicating its potential biotechnological applications .

作用机制

Target of Action

Cetraxate, an oral gastrointestinal medication, primarily targets the gastric mucosa . It is believed to indirectly stimulate capsaicin-sensitive afferent nerves, which play a crucial role in maintaining gastric mucosal integrity .

Mode of Action

Cetraxate exerts its effects by increasing mucosal blood flow . This increase in blood flow is thought to be a key mechanism underlying its gastroprotective action . The compound’s interaction with its targets leads to enhanced gastric mucosal defense, thereby reducing the susceptibility of the gastric mucosa to various injuries .

Biochemical Pathways

Substance P is a neuropeptide that acts as a neurotransmitter and neuromodulator, and its increase might indirectly stimulate capsaicin-sensitive afferent nerves .

Result of Action

The primary result of cetraxate’s action is its cytoprotective effect on the gastric mucosa . It has been shown to be effective in preventing gastric mucosal blood flow decrease in H. pylori-infected patients . This gastroprotective action makes it useful in the treatment of conditions such as acute gastritis or acute exacerbation of chronic gastritis .

Action Environment

The efficacy and stability of cetraxate can be influenced by various environmental factors. For instance, the presence of H. pylori infection has been shown to affect the drug’s action . Furthermore, factors such as diet, co-administration with other medications, and individual patient characteristics (e.g., age, health status) could potentially influence the drug’s action and efficacy.

安全和危害

Cetraxate should be handled in a well-ventilated place with suitable protective clothing to avoid contact with skin and eyes . Dust formation, breathing mist, gas, or vapors should be avoided . In case of accidental ingestion or contact, immediate medical attention is required .

属性

IUPAC Name

3-[4-[4-(aminomethyl)cyclohexanecarbonyl]oxyphenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c18-11-13-1-6-14(7-2-13)17(21)22-15-8-3-12(4-9-15)5-10-16(19)20/h3-4,8-9,13-14H,1-2,5-7,10-11,18H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHRSHSOEWXUORL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN)C(=O)OC2=CC=C(C=C2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2040658, DTXSID60860400
Record name Cetraxate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2040658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-{[4-(Aminomethyl)cyclohexane-1-carbonyl]oxy}phenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60860400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cetraxate

CAS RN

34675-84-8
Record name Cetraxate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034675848
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cetraxate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2040658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CETRAXATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VPA8CPF0N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cetraxate
Reactant of Route 2
Reactant of Route 2
Cetraxate
Reactant of Route 3
Cetraxate
Reactant of Route 4
Reactant of Route 4
Cetraxate
Reactant of Route 5
Reactant of Route 5
Cetraxate
Reactant of Route 6
Cetraxate

Q & A

Q1: How does cetraxate protect the gastric mucosa?

A1: Cetraxate exhibits its gastroprotective action through multiple mechanisms. One key aspect is its ability to increase gastric mucosal blood flow (GMBF). [] This enhanced blood flow supports the natural defenses of the stomach lining, including mucus production, bicarbonate secretion, and cellular regeneration, all crucial for maintaining mucosal integrity. [, ]

Q2: Is the increase in GMBF the sole mechanism behind cetraxate's gastroprotective effects?

A2: While GMBF enhancement plays a significant role, research suggests that cetraxate might also directly stimulate the gastric mucosa, contributing to its protective action. [] Additionally, cetraxate has shown inhibitory effects on certain enzymes like plasmin, casein, and trypsin, which could play a role in its protective mechanism. []

Q3: What is the role of capsaicin-sensitive afferent nerves in cetraxate's mechanism of action?

A3: Cetraxate has been shown to raise levels of calcitonin gene-related peptide (CGRP) and substance P in human plasma. [] This effect is thought to be linked to the indirect stimulation of capsaicin-sensitive afferent nerves in the stomach, which are known to play a role in gastric mucosal defense. []

Q4: What is the molecular formula and weight of cetraxate hydrochloride?

A4: The molecular formula of cetraxate hydrochloride is C20H28N2O5 • HCl, and its molecular weight is 412.9 g/mol.

Q5: How do structural modifications of cetraxate affect its activity?

A5: While the provided research papers don't delve deeply into specific structural modifications of cetraxate, they do highlight the structural differences between cetraxate and its metabolite, tranexamic acid. Interestingly, while tranexamic acid exhibits some anti-ulcer activity, its effect on parameters like plasma CGRP, substance P, gastrin, and somatostatin differs from cetraxate. [] This suggests that the specific structural features of cetraxate are essential for its full range of pharmacological activities.

Q6: How is cetraxate metabolized in the body?

A6: Cetraxate undergoes rapid hydrolysis in the gastrointestinal tract and blood. [] It primarily metabolizes into p-hydroxyphenylpropionic acid (PHPA) and p-hydroxybenzoic acid (PHBA). [] Following oral administration, a significant amount of unchanged cetraxate is distributed to the gastric wall, while PHPA is found in various organs, excluding the brain. []

Q7: Does tranexamic acid, a metabolite of cetraxate, contribute to its anti-ulcer activity?

A7: While tranexamic acid itself possesses some anti-ulcer effects, research suggests that cetraxate's gastroprotective action is primarily attributed to the parent compound rather than its metabolites. [, ] This emphasizes the importance of cetraxate's unique structure in its pharmacological activity.

Q8: What types of gastric lesions has cetraxate been shown to be effective against in experimental models?

A8: Cetraxate has demonstrated protective effects against various experimentally induced gastric lesions in animal models, including those induced by:

  • HCl/Ethanol []
  • Aspirin [, , , , ]
  • Water-immersion stress [, , , , ]
  • Indomethacin [, , ]
  • Pyloric ligation (Shay's ulcer) []
  • Phenylbutazone []
  • Acetic acid [, , , ]
  • Clamping []
  • Clamping-cortisone []
  • Taurocholate-histamine []
  • Taurocholate-serotonin []
  • Iodoacetamide []
  • Acidified aspirin []
  • Acidified ethanol []

Q9: Has cetraxate been compared to other anti-ulcer drugs in clinical trials?

A9: Yes, cetraxate has been compared to other anti-ulcer drugs in clinical trials:

  • Cetraxate vs. Gefarnate: In a multicenter, double-blind study involving patients with gastric ulcers, cetraxate demonstrated significantly higher cure rates after 8 and 12 weeks of treatment compared to gefarnate. [] Cetraxate was also found to be superior in improving epigastralgia. []
  • Cetraxate vs. Ranitidine: In a double-blind study involving elderly patients with gastric ulcers, ranitidine showed significantly higher ulcer healing rates and earlier pain relief compared to cetraxate. []
  • Cetraxate-based vs. Pantoprazole-based Triple Therapy: A pilot study investigated cetraxate-based triple therapy (cetraxate plus clarithromycin and amoxicillin) compared to pantoprazole-based triple therapy for Helicobacter pylori eradication. The pantoprazole-based therapy was significantly more effective, but the cetraxate-based therapy had fewer side effects. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。